An In-depth Technical Guide to O-Butyl-l-homoserine: Chemical Structure, Properties, and Enzymatic Synthesis
An In-depth Technical Guide to O-Butyl-l-homoserine: Chemical Structure, Properties, and Enzymatic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Butyl-l-homoserine is an O-alkyl derivative of the non-proteinogenic amino acid l-homoserine. While not as extensively characterized as its acylated counterparts, its synthesis via enzymatic routes presents a point of interest for biotechnological and pharmaceutical research. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and the detailed enzymatic synthesis of O-Butyl-l-homoserine. Additionally, it touches upon the broader biological significance of related ether-linked lipids, offering context for its potential applications.
Chemical Structure and Properties
O-Butyl-l-homoserine is characterized by a butyl group attached to the hydroxyl group of l-homoserine through an ether linkage. This modification significantly alters the polarity and potential biological activity of the parent amino acid.
IUPAC Name: (2S)-2-amino-4-butoxybutanoic acid
Chemical Formula: C₈H₁₇NO₃
Structure:
Physicochemical Properties
| Property | Value (for N-butyl-L-homoserine) | Data Source |
| Molecular Weight | 175.23 g/mol | PubChem CID: 53991184[1] |
| Canonical SMILES | CCCCN--INVALID-LINK--C(=O)O | PubChem CID: 53991184[1] |
| InChI Key | KEYYADMKFGEPAB-ZETCQYMHSA-N | PubChem CID: 53991184[1] |
| XLogP3-AA | -1.9 | PubChem CID: 53991184[1] |
| Hydrogen Bond Donor Count | 3 | PubChem CID: 53991184[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 53991184[1] |
| Rotatable Bond Count | 7 | PubChem CID: 53991184[1] |
| Exact Mass | 175.12084340 g/mol | PubChem CID: 53991184[1] |
| Topological Polar Surface Area | 69.6 Ų | PubChem CID: 53991184[1] |
Experimental Protocols: Enzymatic Synthesis
The primary method for synthesizing O-Butyl-l-homoserine is through an enzymatic reaction catalyzed by O-acetylhomoserine sulfhydrylase. This enzyme, found in microorganisms such as Corynebacterium acetophilum, facilitates the transfer of an alkyl group from an alcohol to O-acetyl-l-homoserine.
Synthesis of O-Butyl-l-homoserine via O-acetylhomoserine sulfhydrylase
This protocol is based on the methodology described by Murooka et al. (1977) for the synthesis of O-alkylhomoserines.[2]
Objective: To synthesize O-Butyl-l-homoserine from O-acetyl-l-homoserine and n-butanol using purified O-acetylhomoserine sulfhydrylase.
Materials:
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Purified O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum
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O-acetyl-l-homoserine
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n-butanol
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Tris-HCl buffer (pH 7.8)
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Pyridoxal phosphate
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Standard laboratory glassware and incubation equipment
Procedure:
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Reaction Mixture Preparation: Prepare a reaction mixture containing:
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Tris-HCl buffer (100 µmol, pH 7.8)
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O-acetyl-l-homoserine (10 µmol)
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n-butanol (50 µmol)
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Pyridoxal phosphate (0.1 µmol)
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Purified O-acetylhomoserine sulfhydrylase (enzyme concentration to be optimized)
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Total volume adjusted to 1.0 ml with distilled water.
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Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), allowing the enzymatic reaction to proceed.
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Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid, followed by neutralization.
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Product Identification and Quantification: Analyze the reaction mixture for the presence of O-Butyl-l-homoserine using techniques such as paper chromatography or an amino acid analyzer. The amount of product formed can be quantified by comparing it to a standard curve.
Logical Workflow for Enzymatic Synthesis:
Caption: Enzymatic synthesis of O-Butyl-l-homoserine.
Biological Significance and Potential Applications
While direct biological functions of O-Butyl-l-homoserine have not been extensively studied, the broader class of compounds containing ether linkages, such as ether lipids, are known to play significant roles in biology.
Role of Ether Lipids
Ether lipids are integral components of cell membranes in many organisms and are involved in:
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Membrane Structure and Fluidity: The ether linkage provides resistance to chemical degradation by lipases, contributing to the stability of membranes.[1]
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Signal Transduction: Some ether lipids can act as signaling molecules or precursors to signaling molecules.[1]
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Antioxidant Defense: The vinyl ether bond in plasmalogens, a type of ether lipid, can act as a sacrificial antioxidant, protecting cells from oxidative damage.[3]
The presence of the O-butyl ether linkage in O-Butyl-l-homoserine suggests it could have unique properties related to membrane interaction or resistance to enzymatic degradation compared to its ester or hydroxyl counterparts.
Signaling Pathway Involvement of Ether Lipids:
Caption: Generalized signaling pathway involving ether lipids.
Conclusion
O-Butyl-l-homoserine represents an interesting, yet understudied, amino acid derivative. The established enzymatic synthesis route provides a basis for its production and further investigation. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its potential biological activities, particularly in the context of the known functions of ether-linked molecules. Such studies could unveil novel applications for O-Butyl-l-homoserine in drug development and biotechnology.
